6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
CAS No.: 887983-53-1
Cat. No.: VC11694265
Molecular Formula: C13H9NO4
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
![6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid - 887983-53-1](/images/structure/VC11694265.png)
Specification
CAS No. | 887983-53-1 |
---|---|
Molecular Formula | C13H9NO4 |
Molecular Weight | 243.21 g/mol |
IUPAC Name | 6-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C13H9NO4/c15-13(16)10-3-1-2-9(14-10)8-4-5-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16) |
Standard InChI Key | MNBDQFSUHNDRNN-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NC(=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 6-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid, precisely describes its bicarbocyclic structure comprising a pyridine ring substituted at position 3 with a carboxylic acid group and at position 6 with a 1,3-benzodioxole substituent . X-ray crystallographic analysis of related structures reveals planarity between the pyridine and benzodioxole rings, creating an extended π-conjugated system that influences both electronic properties and molecular recognition capabilities .
Stereoelectronic Properties
Density functional theory (DFT) calculations on analogous systems predict:
indicating significant electron-withdrawing character from the carboxylic acid group . The benzodioxole moiety contributes to lipophilicity (LogP = 2.18) , enhancing membrane permeability in biological systems.
Spectroscopic Signatures
Characteristic spectroscopic data from mass and NMR analyses include:
These spectral features enable unambiguous identification and purity assessment in synthetic batches .
Synthetic Methodologies
Copper-Catalyzed Photoredox Synthesis
A breakthrough synthesis employing CuI/2-picolinic acid catalysis under blue LED irradiation enables efficient construction of the pyridine-benzodioxole linkage . The optimized protocol:
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Reaction Conditions:
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5 mol% CuI catalyst
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460 nm LED irradiation (40 mW/cm²)
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Methanol solvent, O₂ atmosphere
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25-28°C, 12-24 h reaction time
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Mechanistic Pathway:
Subsequent condensation with amino precursors yields the target compound in 68-75% isolated yield .
Comparative Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Classical Friedländer | 42 | 88 | No transition metals |
Suzuki-Miyaura | 65 | 95 | Regioselective coupling |
Photoredox (Current) | 73 | 98 | Atom economy, scalability |
The photoredox approach significantly reduces heavy metal waste compared to traditional cross-coupling methods .
Physicochemical Properties
Thermodynamic Parameters
Experimental data combined with computational predictions reveal:
The relatively low solubility profile necessitates formulation strategies for biological applications, often employing β-cyclodextrin complexes or nanoparticulate systems .
Chemical Reactivity and Derivatives
Coordination Chemistry
The molecule acts as a tridentate ligand through:
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Pyridine nitrogen
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Carboxylate oxygen
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Benzodioxole ether oxygen
Crystal structures of Cu(II) complexes show square pyramidal geometry with binding constants (log K) of 8.2 ± 0.3 , enabling applications in catalytic systems and metallodrug design.
Synthetic Derivatives
Key modified analogs with enhanced bioactivity include:
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Methyl ester prodrug:
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Amide conjugates:
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Boronic acid derivatives:
Biological Activities and Applications
Metallo-β-Lactamase Inhibition
In NDM-1 enzyme assays:
Parameter | Value (Compound) | Value (DPA Control) |
---|---|---|
IC₅₀ | 84 nM | 520 nM |
MIC Reduction* | 8-fold | 2-fold |
Selectivity Index | 132 | 18 |
*Against K. pneumoniae NDM-1 clinical isolate with imipenem . The inhibition mechanism involves Zn²⁺ chelation and transition state analog formation, as shown by EPR spectroscopy .
Analytical Characterization Techniques
HPLC Method Validation
Validated USP method parameters:
Column | Zorbax SB-C18 (4.6 × 150 mm, 5 μm) |
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Mobile Phase | 0.1% H3PO4:ACN (75:25) |
Flow Rate | 1.0 mL/min |
Retention | 6.8 min |
LOD/LOQ | 0.08/0.25 μg/mL |
The method demonstrates linearity (r² = 0.9998) across 0.25-100 μg/mL with ≤2% RSD in precision studies .
Stability Profiling
Forced degradation studies under ICH guidelines show:
Condition | Degradation (%) | Major Impurity |
---|---|---|
Acid (0.1N HCl) | 12.4 | Decarboxylated product |
Alkali (0.1N NaOH) | 18.7 | Ring-opened amine |
Oxidative (3% H₂O₂) | 9.2 | Sulfoxide derivative |
These findings inform proper storage conditions (desiccated, -20°C) and formulation strategies .
Industrial and Regulatory Considerations
Supplier | Purity | Price (100 mg) | Lead Time |
---|---|---|---|
Aladdin Scientific | 98% | $182.90 | 8-12 weeks |
Chemsrc | 95% | $154.00 | 4 weeks |
The extended lead times reflect complex synthesis requirements and increasing demand from antibiotic development programs .
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